C19H19F2N7O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a subtype-selective modulator of the gamma-aminobutyric acid type A receptor, acting as a partial agonist at certain subtypes and an antagonist at others . It has significant applications in scientific research, particularly in the study of gamma-aminobutyric acid type A receptor subunits and their roles in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of the triazolopyridazine core. The key steps include:
Formation of the triazolopyridazine core: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This step involves a substitution reaction where the difluorophenyl group is introduced to the core structure.
Attachment of the tert-butyl group: This is usually done through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is widely used in scientific research due to its selective modulation of gamma-aminobutyric acid type A receptors. Its applications include:
Mecanismo De Acción
The compound exerts its effects by selectively modulating gamma-aminobutyric acid type A receptors. It acts as a partial agonist at the alpha2, alpha3, and alpha5 subtypes, enhancing their activity, while acting as an antagonist at the alpha1 subtype, inhibiting its activity . This selective modulation results in anxiolytic effects without the sedative side effects typically associated with non-selective gamma-aminobutyric acid type A receptor modulators .
Comparación Con Compuestos Similares
7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine: is unique due to its selective modulation of gamma-aminobutyric acid type A receptors. Similar compounds include:
Diazepam: A non-selective gamma-aminobutyric acid type A receptor modulator with sedative effects.
Alprazolam: Another non-selective modulator used for its anxiolytic effects but with a higher risk of dependence.
Zolpidem: A selective modulator of the alpha1 subtype, primarily used as a sedative.
The uniqueness of 7-tert-Butyl-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine lies in its ability to provide anxiolytic effects without significant sedation, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H19F2N7O |
---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H19F2N7O/c20-14-7-12(8-15(21)10-14)9-16-24-18(27-26-16)25-17(29)13-3-1-6-28(11-13)19-22-4-2-5-23-19/h2,4-5,7-8,10,13H,1,3,6,9,11H2,(H2,24,25,26,27,29) |
Clave InChI |
ODLQZKKUKWGVPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CC4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.